molecular formula C30H30N4O2 B2449600 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1031665-58-3

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2449600
CAS No.: 1031665-58-3
M. Wt: 478.596
InChI Key: AVGQVZQYIXXYHP-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C30H30N4O2 and its molecular weight is 478.596. The purity is usually 95%.
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Scientific Research Applications

Neuroprotective Properties

  • SSR180575, a compound with a pyrimidoindole structure similar to the queried compound, has been found to promote neuronal survival and repair in models of central and peripheral neurodegeneration. The neuroprotective effects are suggested to be steroid-mediated, highlighting the therapeutic potential for neurodegenerative diseases like peripheral neuropathies or amyotrophic lateral sclerosis (Ferzaz et al., 2002).

Inotropic Activity

  • Dihydropyridazinone cardiotonics, structurally related to pyrimidoindoles, have shown potent positive inotropic effects in dogs, suggesting potential applications in cardiovascular therapy (Robertson et al., 1986).

BET Bromodomain Inhibition

  • Compounds containing the pyrimido[4,5-b]indole core have been identified as potent and selective inhibitors of BET proteins. These inhibitors exhibit significant antitumor activity and hold potential for cancer therapy (Zhao et al., 2017).

Chymase Inhibition

  • Specific chymase inhibitors with structural similarity to pyrimidoindoles have shown effectiveness in preventing the development of abdominal aortic aneurysm and intimal hyperplasia after arterial injury, indicating potential applications in cardiovascular disorders (Tsunemi et al., 2004), (Takai et al., 2003).

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O2/c1-21-13-16-26-25(17-21)28-29(30(36)33(20-31-28)18-24-11-7-4-8-12-24)34(26)19-27(35)32-22(2)14-15-23-9-5-3-6-10-23/h3-13,16-17,20,22H,14-15,18-19H2,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGQVZQYIXXYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC(C)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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